

The Biological Interface of 3-Methylisoxazole-5-carbonitrile: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Methylisoxazole-5-carbonitrile

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Abstract

3-Methylisoxazole-5-carbonitrile is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the isoxazole ring and a reactive cyano group, make it a valuable scaffold in medicinal chemistry. Research into its derivatives has revealed a broad spectrum of pharmacological activities, including immunological, anticancer, antimicrobial, and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the known and potential interactions of **3-Methylisoxazole-5-carbonitrile** with biological molecules, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows. While direct biological data on the core molecule is limited, this guide extrapolates from the extensive research on its derivatives to provide a foundational understanding for future research and drug development endeavors.

Introduction

3-Methylisoxazole-5-carbonitrile, a five-membered heterocyclic organic compound, is characterized by an isoxazole ring substituted with a methyl group at the 3-position and a cyano group at the 5-position.^[1] This arrangement of functional groups imparts distinct chemical properties that are highly advantageous for organic synthesis, particularly in the realm of pharmaceuticals.^[1] The isoxazole moiety is a well-established pharmacophore found in

numerous approved drugs, and its derivatives are known to exhibit a wide range of biological activities.[2][3][4]

The reactivity of the cyano group and the isoxazole ring allows for various chemical modifications, including nucleophilic substitution, cycloaddition reactions, and condensations, enabling the generation of diverse chemical libraries for biological screening.[1] Consequently, derivatives of **3-Methylisoxazole-5-carbonitrile** have been investigated for their potential as therapeutic agents.[1]

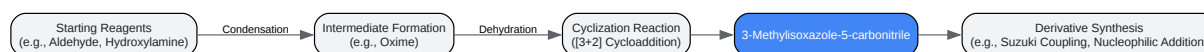
Synthesis and Chemical Reactivity

The synthesis of **3-Methylisoxazole-5-carbonitrile** can be achieved through several methods, with the choice of route often depending on the desired scale and purity. A common and efficient approach involves the [3+2] cycloaddition of nitrile oxides with appropriate alkynes.[1] The electron-withdrawing nature of the cyano group plays a significant role in the regioselectivity of this reaction.[1]

The chemical reactivity of **3-Methylisoxazole-5-carbonitrile** is largely dictated by its two primary functional groups:

- **Cyano Group (-C≡N):** This group is susceptible to nucleophilic attack, allowing for its conversion into other functional groups such as carboxylic acids, amides, and tetrazoles. This versatility is crucial for the synthesis of diverse derivatives.[1]
- **Isoxazole Ring:** The isoxazole ring itself can participate in various chemical transformations. For instance, it can undergo Suzuki coupling reactions to introduce aryl or heteroaryl substituents, further expanding the chemical space of its derivatives.[1]

A general workflow for the synthesis of **3-Methylisoxazole-5-carbonitrile** is depicted below.



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A simplified workflow for the synthesis and derivatization of **3-Methylisoxazole-5-carbonitrile**.

Interaction with Biological Molecules: A Focus on Derivatives

While direct experimental data on the interaction of **3-Methylisoxazole-5-carbonitrile** with specific biological targets is not extensively documented in publicly available literature, the biological activities of its derivatives provide significant insights into its potential therapeutic applications.

Enzyme Inhibition

Derivatives of the isoxazole scaffold have been widely explored as enzyme inhibitors. For instance, isoxazole-containing compounds have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies.[\[5\]](#) Furthermore, certain isoxazole derivatives have been identified as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes.[\[6\]](#)[\[7\]](#)

Table 1: Enzyme Inhibitory Activity of Selected Isoxazole Derivatives

Derivative Class	Target Enzyme	IC50 Value (µM)	Reference
Isoxazole-carboxamides	COX-1	64	[5]
Isoxazole-carboxamides	COX-2	13	[5]
(E)-4-(Arylmethylene)-3-propylisoxazol-5(4H)-one	Carbonic Anhydrase	112.3 ± 1.6	[6]
Thiazole-methylsulfonyl Derivatives	Carbonic Anhydrase I	39.38 - 198.04	[7]
Thiazole-methylsulfonyl Derivatives	Carbonic Anhydrase II	39.16 - 86.64	[7]

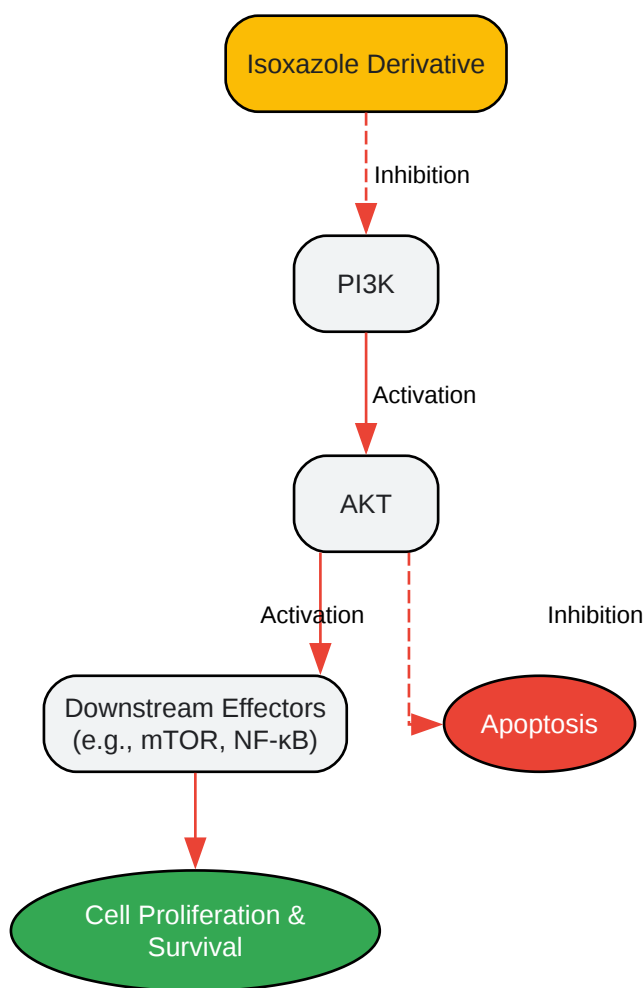
Anticancer Activity

A significant body of research has focused on the anticancer potential of isoxazole derivatives. [5][8][9] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest. Some isoxazole-based compounds have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a key player in tumor angiogenesis. [10]

Table 2: Anticancer Activity of Selected Isoxazole Derivatives

Derivative Class	Cancer Cell Line	IC50 Value (µM)	Reference
Isoxazole-carboxamides	Hep3B (Liver Cancer)	~23 µg/ml	[8]
Isoxazole-carboxamides	HeLa (Cervical Cancer)	15.48 µg/ml	[8]
3,5-diaryl isoxazoles	PC3 (Prostate Cancer)	Comparable to 5-FU	[11]
Isoxazole-based carboxamides	HepG2 (Liver Cancer)	0.69 - 0.84	[10]

A potential signaling pathway affected by isoxazole derivatives in cancer cells is the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[12] Inhibition of this pathway can lead to apoptosis.



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A potential signaling pathway modulated by isoxazole derivatives in cancer.

Antimicrobial Activity

Isoxazole derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[13][14] The mechanism of action for their antimicrobial effects is varied and can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 3: Antimicrobial Activity of Selected Isoxazole Derivatives

Derivative Class	Microbial Strain	MIC Value (μM)	Reference
5-Methylisoxazole-3-carboxamides	Mycobacterium tuberculosis H37Rv	3.125	[13]
5-Amino-3-methylisoxazole-4-carbohydrazides	Gram-negative & Gram-positive bacteria	Weak to mild activity	[14]
5-amino-isoxazole-4-carbonitriles	Various bacteria and fungi	Broad-spectrum activity	

Experimental Protocols

This section provides detailed methodologies for key experiments that can be adapted to evaluate the biological activity of **3-Methylisoxazole-5-carbonitrile** and its derivatives.

Cytotoxicity Assays

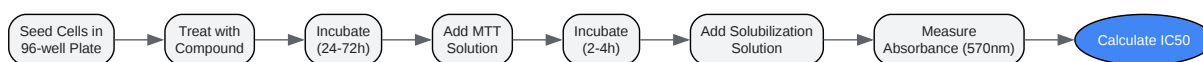
A common initial step in assessing the biological activity of a compound is to determine its cytotoxicity against various cell lines.

4.1.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

- Materials:
 - Target cell lines (e.g., cancer cell lines, normal cell lines)
 - Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
 - 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

- 96-well plates
- Microplate reader
- Protocol:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
 - Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a further 24-72 hours.
 - Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.
 - Remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.



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Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Assay (Example: Carbonic Anhydrase)

This protocol describes a general method for assessing the inhibitory activity of a compound against an enzyme, using carbonic anhydrase as an example.

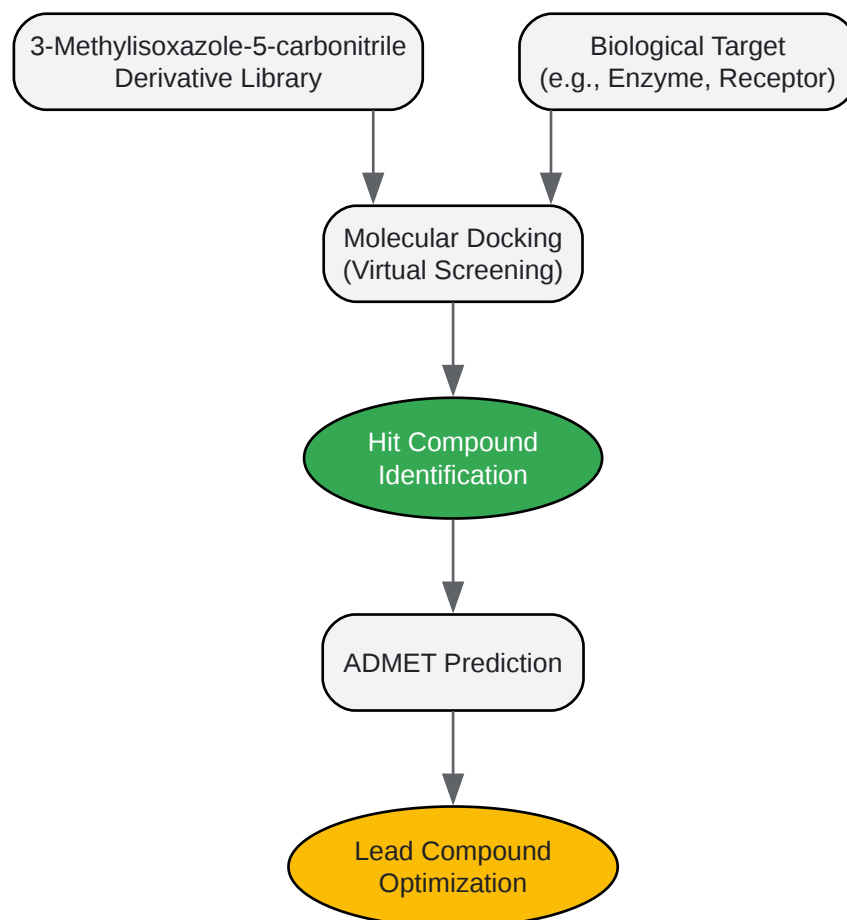
- Materials:
 - Purified carbonic anhydrase (e.g., from bovine erythrocytes)

- Tris-SO4 buffer
- p-Nitrophenyl acetate (substrate)
- Test compound dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Spectrophotometer
- Protocol:
 - Prepare a reaction mixture containing the buffer and the enzyme in a 96-well plate.
 - Add various concentrations of the test compound to the wells (include a vehicle control and a known inhibitor as a positive control).
 - Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes).
 - Initiate the reaction by adding the substrate (p-nitrophenyl acetate).
 - Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.
 - Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
 - Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

In Silico and Computational Studies

Computational methods such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are increasingly used to predict the biological activity and pharmacokinetic properties of novel compounds.^[14] While specific in silico studies on **3-Methylisoxazole-5-carbonitrile** are not abundant, virtual screening of libraries containing isoxazole derivatives has successfully identified potential drug candidates.^{[1][2]} For instance, a docking-based virtual screening identified a 3-phenyl-5-methyl-isoxazole-4-carboxamide

derivative as a potential agonist for HIF-2 α .^[1] These computational approaches can guide the rational design of new derivatives of **3-Methylisoxazole-5-carbonitrile** with desired biological activities.



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A generalized workflow for in silico drug discovery involving isoxazole derivatives.

Conclusion and Future Directions

3-Methylisoxazole-5-carbonitrile stands as a promising scaffold for the development of novel therapeutic agents. The extensive research on its derivatives has demonstrated a wide range of biological activities, including enzyme inhibition, anticancer effects, and antimicrobial properties. While direct biological data on the core molecule remains limited, the information gathered on its analogs provides a strong rationale for its continued investigation.

Future research should focus on the systematic biological evaluation of **3-Methylisoxazole-5-carbonitrile** itself to establish a baseline of its intrinsic activity. Furthermore, the generation of focused libraries of derivatives, guided by computational predictions and structure-activity relationship studies, will be crucial in identifying potent and selective modulators of specific biological targets. The detailed experimental protocols provided in this guide offer a starting point for such investigations, which hold the potential to unlock the full therapeutic value of this versatile heterocyclic compound.

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